molecular formula C12H11ClN2O3 B1460684 4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester CAS No. 726151-59-3

4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester

Cat. No. B1460684
CAS RN: 726151-59-3
M. Wt: 266.68 g/mol
InChI Key: MWCAOEHFGSQZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester, also known as 4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutyric acid methyl ester, is a synthetic compound that has been used in scientific research for various applications. It is a derivative of benzoimidazole, a heterocyclic aromatic compound that is found in a variety of natural products, and has been used as an intermediate in the synthesis of a variety of organic compounds. The compound has been studied extensively for its potential applications in medicinal chemistry and biochemistry, as well as its role in the biochemical and physiological effects of drugs.

Scientific Research Applications

Synthesis and Chemical Properties

  • Complex Synthesis Involving Heterocyclic Systems : The synthesis of complex heterocyclic systems, such as triazafulvalene derivatives, involves compounds with similar structural components. These synthesis pathways are crucial for developing new materials with potential applications in various industries, including pharmaceuticals and materials science (Uršič, Svete, & Stanovnik, 2010).

  • Intermediate for Biologically Active Compounds : Certain ester compounds serve as important intermediates in the synthesis of biologically active compounds, such as thiazole carboxylic acids, indicating a potential role in drug development and other bioactive applications (Yuanbiao et al., 2016).

  • Synthesis of Benzimidazole Derivatives : Benzimidazole derivatives, synthesized from similar ester compounds, have been evaluated for their anti-tumor activity, suggesting a role in cancer research and potential therapeutic applications (El-Ahwany & el-azim, 2018).

  • Antimicrobial Activity : Compounds structurally similar to the target chemical have been synthesized and evaluated for their antimicrobial activities against various bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents (Sharma, Sharma, & Rane, 2004).

Applications in Material Science

  • Dye Synthesis : Derivatives of similar chemical structures have been used in the synthesis of dyes, indicating potential applications in the textile industry and materials science for developing new pigments with specific properties (Wang, Zhao, Qian, & Huang, 2018).

  • Photophysical Property Modulation : Certain organostannyl esters derived from related compounds have been studied for their structural and physicochemical properties, which could influence photophysical characteristics of materials, indicating potential applications in optoelectronics and photonics (Tzimopoulos et al., 2010).

properties

IUPAC Name

methyl 2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-18-12(17)10(9(16)6-13)11-14-7-4-2-3-5-8(7)15-11/h2-5,16H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCAOEHFGSQZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(CCl)O)C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester
Reactant of Route 4
4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.